

# Application of SOM3355 in Tardive Dyskinesia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tardive Dyskinesia (TD) is an involuntary hyperkinetic movement disorder that arises from chronic exposure to dopamine receptor-blocking agents.[1] The condition is characterized by repetitive, involuntary movements, often affecting the orofacial region.[1] The pathophysiology is linked to neuroadaptive changes in the nigrostriatal dopamine pathway, including the hypersensitivity of D2 dopamine receptors.[1] Vesicular monoamine transporter 2 (VMAT2) inhibitors have emerged as a key treatment class, working by depleting presynaptic dopamine levels and thereby reducing the excessive signaling that causes the abnormal movements.[2]

SOM3355 is an investigational drug with a novel, multimodal mechanism of action that suggests its potential as a therapeutic agent for tardive dyskinesia.[4][5] Although clinical research has primarily focused on its application in Huntington's disease, another hyperkinetic movement disorder, its pharmacological profile provides a strong rationale for its investigation in TD.[4][6] SOM3355 acts as a dual inhibitor of VMAT1 and VMAT2 and also exhibits mild beta 1-adrenergic antagonism.[4][5] This unique combination may not only address the core motor symptoms of TD but also associated psychiatric and behavioral symptoms.[5]

These application notes provide a comprehensive overview of the current understanding of SOM3355 and offer detailed protocols for its preclinical and clinical investigation in the context of tardive dyskinesia research.



### **Mechanism of Action**

SOM3355's therapeutic potential in tardive dyskinesia is rooted in its dual inhibition of VMAT1 and VMAT2.[4][7] VMAT2 is a transport protein found on synaptic vesicles in the central nervous system that is responsible for packaging monoamines, including dopamine, for release into the synapse.[2][3] By inhibiting VMAT2, SOM3355 reduces the loading of dopamine into synaptic vesicles, leading to a depletion of dopamine stores and a subsequent decrease in its release. This reduction in dopaminergic signaling is the primary mechanism by which other VMAT2 inhibitors improve the symptoms of tardive dyskinesia.[1][2] The additional mild beta 1-adrenergic antagonism may contribute to managing anxiety and akathisia, which can be comorbid with TD.[5]



Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of SOM3355 in Tardive Dyskinesia.

# Preclinical and Clinical Data (from Huntington's Disease Studies)

While no clinical trials have been conducted for SOM3355 in tardive dyskinesia, Phase 2a and Phase 2b studies in Huntington's disease provide valuable insights into its efficacy and safety profile in a related hyperkinetic movement disorder.

## Table 1: Summary of Phase 2a Proof-of-Concept Study in Huntington's Disease



| Parameter                                          | Result                                                       | Citation |
|----------------------------------------------------|--------------------------------------------------------------|----------|
| Primary Endpoint                                   | 57.1% of patients met the primary endpoint.                  | [8]      |
| Improvement in Total Maximal<br>Chorea (TMC) Score | -1.14 point improvement with 200 mg twice daily vs. placebo. | [8]      |
| Adverse Events                                     | Most frequent adverse events were mild to moderate.          | [8]      |

Table 2: Summary of Phase 2b Clinical Study in

**Huntington's Disease** 

| Parameter                               | Placebo                                                                                                 | SOM3355<br>(400mg/day)                                                                                  | SOM3355<br>(600mg/day)                                                                                  | Citation |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|----------|
| Number of<br>Patients                   | Randomized<br>across 3 parallel<br>arms                                                                 | Randomized<br>across 3 parallel<br>arms                                                                 | Randomized<br>across 3 parallel<br>arms                                                                 | [4]      |
| Change in TMC<br>Score from<br>Baseline | -                                                                                                       | -                                                                                                       | -3.46 (in patients without concomitant neuroleptics)                                                    | [4]      |
| Study<br>Discontinuation<br>Rate        | -                                                                                                       | -                                                                                                       | 7.2%                                                                                                    | [4]      |
| Key Safety<br>Findings                  | No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction. | No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction. | No worsening of depression or suicidal ideation, no somnolence, no akathisia, no cognitive dysfunction. | [4][9]   |





## Proposed Experimental Protocols for Tardive Dyskinesia Research

The following protocols are proposed for the investigation of SOM3355 in tardive dyskinesia.

## Protocol 1: Preclinical Evaluation in a Rodent Model of Haloperidol-Induced Tardive Dyskinesia

Objective: To assess the efficacy of SOM3355 in reducing vacuous chewing movements (VCMs) in a rat model of tardive dyskinesia.

#### Materials:

- Male Sprague-Dawley rats
- Haloperidol
- SOM3355
- Vehicle control
- Observation chambers with video recording capabilities

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2: Experimental Workflow for Preclinical Evaluation of SOM3355.

#### Methodology:

- Induction of Tardive Dyskinesia: Administer haloperidol (1 mg/kg) intraperitoneally to rats daily for 21 days.
- Washout Period: Discontinue haloperidol treatment for 7 days to allow for the development of withdrawal-induced VCMs.



- Treatment Groups: Randomly assign rats to one of three groups: Vehicle control, SOM3355 low dose (e.g., 10 mg/kg), and SOM3355 high dose (e.g., 30 mg/kg), administered orally once daily for 28 days.
- Behavioral Assessment: On a weekly basis, place each rat in an observation chamber and record its behavior for 5 minutes. Two independent, blinded observers will count the number of VCMs.
- Data Analysis: Analyze the VCM counts using a two-way repeated measures ANOVA to determine the effect of treatment over time.

## Protocol 2: Phase 2a Proof-of-Concept Clinical Trial in Patients with Tardive Dyskinesia

Objective: To evaluate the safety, tolerability, and preliminary efficacy of SOM3355 in patients with moderate to severe tardive dyskinesia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia or schizoaffective disorder, currently on a stable dose of an antipsychotic medication, and with moderate to severe tardive dyskinesia as measured by the Abnormal Involuntary Movement Scale (AIMS).

Clinical Trial Workflow:





Click to download full resolution via product page

Figure 3: Workflow for a Phase 2a Clinical Trial of SOM3355 in Tardive Dyskinesia.



#### Methodology:

- Screening and Baseline: Screen patients for eligibility criteria. At baseline, perform AIMS scoring, collect safety laboratory samples, and assess the Clinical Global Impression of Change in Tardive Dyskinesia (CGI-TD).
- Randomization: Randomize eligible patients in a 1:1:1 ratio to receive placebo, SOM3355
  400 mg/day, or SOM3355 600 mg/day.
- Treatment: Patients will self-administer the study drug orally once daily for 12 weeks.
- Assessments:
  - Primary Efficacy Endpoint: Change from baseline in the AIMS total score at Week 12.
  - Secondary Efficacy Endpoints: Change from baseline in the CGI-TD score and the Patient Global Impression of Change (PGIC) score at Week 12.
  - Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
- Statistical Analysis: The primary efficacy analysis will be performed using a mixed model for repeated measures (MMRM) on the change from baseline in the AIMS total score.

### Conclusion

SOM3355 presents a promising new therapeutic avenue for the treatment of tardive dyskinesia due to its unique dual VMAT1/VMAT2 inhibition and mild beta 1-adrenergic antagonism. While direct clinical evidence in TD is currently lacking, the robust data from Huntington's disease studies, coupled with the proposed research protocols, provide a clear roadmap for its future development. The favorable safety profile observed to date, particularly the absence of depression, somnolence, and akathisia, suggests that SOM3355 could offer a significant clinical advantage over existing treatments. Further preclinical and clinical investigation is warranted to fully elucidate the potential of SOM3355 in managing the complex symptoms of tardive dyskinesia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. va.gov [va.gov]
- 3. Role of Vesicular Monoamine Transporter 2 Inhibitors in Tardive Dyskinesia Management -PMC [pmc.ncbi.nlm.nih.gov]
- 4. sombiotech.com [sombiotech.com]
- 5. sombiotech.com [sombiotech.com]
- 6. SOM Biotech initiates of Phase 2a clinical trial of SOM3355 in Huntington's disease patients Parc Científic de Barcelona [pcb.ub.edu]
- 7. The FDA has approved SOM Biotech's Phase 3 study design for SOM3355, a potential drug for Huntington disease Parc Científic de Barcelona [pcb.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. SOM Biotech announces Phase 2b study results International Huntington Association [huntington-disease.org]
- To cite this document: BenchChem. [Application of SOM3355 in Tardive Dyskinesia Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#application-of-som3355-in-tardive-dyskinesia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com